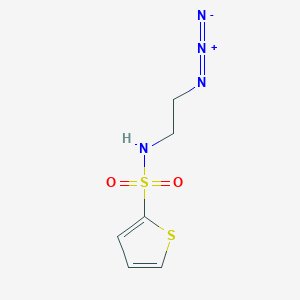

N-(2-azidoethyl)thiophene-2-sulfonamide

Description

2-(4-Nitrobenzyl)cyclohexanone is a β-hydroxyketone derivative characterized by a cyclohexanone backbone substituted with a 4-nitrobenzyl group. Its IUPAC name is 2-[Hydroxy(4-nitrophenyl)methyl]cyclohexanone (CAS: 501417-28-3), with a molecular formula of C₁₃H₁₅NO₄ and an average molecular weight of 253.26 g/mol .

Synthesis: The compound is synthesized via the reaction of cyclohexanone with 4-nitrobenzaldehyde in a microreactor system (e.g., Microreactor MM6), achieving high yields (>90%) and purity under steady-state conditions . The product is isolated as a diastereomeric mixture, with phase separation facilitated by CH₂Cl₂ extraction.

Key Properties: The nitro group at the para position of the benzyl substituent introduces strong electron-withdrawing effects, influencing reactivity, solubility, and intermolecular interactions.

Properties

Molecular Formula |

C6H8N4O2S2 |

|---|---|

Molecular Weight |

232.3 g/mol |

IUPAC Name |

N-(2-azidoethyl)thiophene-2-sulfonamide |

InChI |

InChI=1S/C6H8N4O2S2/c7-10-8-3-4-9-14(11,12)6-2-1-5-13-6/h1-2,5,9H,3-4H2 |

InChI Key |

TXZKMYHHPRHKJL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)S(=O)(=O)NCCN=[N+]=[N-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Variations: Nitro vs. Chloro Derivatives

Electronic Effects: The nitro group in 2-(4-Nitrobenzyl)cyclohexanone enhances electrophilicity at the ketone carbonyl, favoring nucleophilic additions, whereas chloro derivatives exhibit weaker electron-withdrawing effects .

Bis-Substituted Cyclohexanones

Functional Group Modifications

Reactivity: The nitro group in 2-(4-Nitrobenzyl)cyclohexanone facilitates reduction to amines, whereas bromo or acyl groups enable cross-coupling or condensation reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.